molecular formula C36H75N2O6P B12378428 azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate

azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate

Cat. No.: B12378428
M. Wt: 663.0 g/mol
InChI Key: HPIRYNODPHIXSE-KPLZBHHASA-N
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Description

Azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, a long-chain fatty acid, and a hydroxyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate typically involves multiple steps, including the formation of the long-chain fatty acid amide and the subsequent phosphorylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating continuous flow systems and automated monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug delivery systems and as a bioactive compound in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various products.

Mechanism of Action

The mechanism of action of azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. Its long-chain fatty acid component allows it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Azane;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
  • **Azane;[(E,2S,3R)-2-(octadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

Uniqueness

Azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C36H75N2O6P

Molecular Weight

663.0 g/mol

IUPAC Name

azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C36H72NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b31-29+;/t34-,35+;/m0./s1

InChI Key

HPIRYNODPHIXSE-KPLZBHHASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O.N

Origin of Product

United States

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